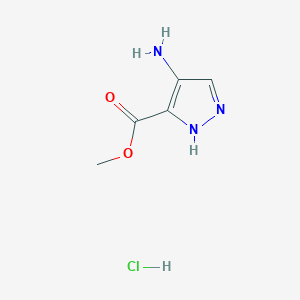

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . This compound is used as an intermediate in the synthesis of various bioactive chemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact molecular weight and other structural details can be determined using advanced analytical techniques.

Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, are often used as scaffolds in the synthesis of bioactive chemicals . They participate in various chemical reactions, including [3+2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 169.1811 . Other properties such as melting point, boiling point, and solubility can be determined experimentally.

科学的研究の応用

Structural and Theoretical Investigations

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is investigated in research for its structural and spectral properties. A study by Viveka et al. (2016) focused on the experimental and theoretical analysis of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into the molecular structure and behavior of pyrazole derivatives (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives, including those similar to this compound, are studied for their applications in corrosion inhibition. Herrag et al. (2007) evaluated certain pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing their effectiveness in reducing corrosion rates (Herrag et al., 2007).

Crystallography and Molecular Interactions

Research by Portilla et al. (2007) on compounds similar to this compound explored hydrogen-bonded chains and sheets in these molecules. This study highlights the significance of molecular interactions in the crystallization and structural properties of pyrazole derivatives (Portilla et al., 2007).

Synthesis and Chemical Reactions

The reactivity and synthesis pathways of pyrazole derivatives, including those structurally related to this compound, are a key area of research. Harb et al. (1989) demonstrated how ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into various heterocyclic compounds, shedding light on the chemical versatility of pyrazole derivatives (Harb et al., 1989).

将来の方向性

The future directions for “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” and similar compounds involve further exploration of their synthesis techniques and biological activity . There is ongoing research into the development of more efficient and selective synthesis methods, as well as the discovery of new and improved applications .

作用機序

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with pyrazole derivatives, it can be inferred that these compounds likely induce a wide range of molecular and cellular effects .

特性

IUPAC Name |

methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-3(6)2-7-8-4;/h2H,6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBBCKOGCFLVDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589605 |

Source

|

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27116-93-4 |

Source

|

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B1356268.png)